- Facile N-Formylation of Amines on Magnetic Fe3O4-CuO NanocompositesEuropean Journal of Organic Chemistry, 2021, 2021(31), 4477-4484,
Cas no 93-61-8 (N-Methylformanilide)

N-Methylformanilide structure
Nome do Produto:N-Methylformanilide
N-Methylformanilide Propriedades químicas e físicas
Nomes e Identificadores
-
- N-Methylformanilide
- N-methyl-N-phenylformamide
- N-METHYLFORMANILID
- FORMAMIDE,N-METHYL-N-PHENYL-
- methyl(phenyl)formamide
- N-Formyl-N-methylaniline
- N-METHYLFORMANILIDE FOR SYNTHESIS
- N-methyl-N-benzamide
- N-METHYL-N-FORMANILIDE
- Formanilide,N-methyl- (6CI,7CI,8CI)
- Methylphenylformamide
- N-Methyl-N-formylaniline
- NSC 3828
- Formamide, N-methyl-N-phenyl-
- Formanilide, N-methyl-
- JIKUXBYRTXDNIY-UHFFFAOYSA-N
- N-methyl-N-phenyl-formamide
- NSC3828
- N-methyl formanilide
- N-methyl-N-formyl-aniline
- N-methyl-N-phenyl formamide
- KSC2
- Formanilide, N-methyl- (6CI, 7CI, 8CI)
- N-Methyl-N-phenylformamide (ACI)
- 93-61-8
- NMethylNformylaniline
- DTXSID0059089
- F0001-2241
- EINECS 202-262-3
- Formanilide, Nmethyl (8CI)
- AS-17245
- DB-002830
- Formamide, NmethylNphenyl
- M0552
- N-Phenyl-N-methylformamide
- NSC-3828
- AI3-12081
- MFCD00003283
- 3D8E5U4HSE
- N-Methylformanilide, 99%
- EN300-39082
- NMethylNphenylformamide
- SCHEMBL66606
- NPhenylNmethylformamide
- DTXCID1048839
- NFormylNmethylaniline
- NS00020242
- Formanilide, Nmethyl
- Q19859377
- AKOS009157113
- W-100237
-
- MDL: MFCD00003283
- Inchi: 1S/C8H9NO/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3
- Chave InChI: JIKUXBYRTXDNIY-UHFFFAOYSA-N
- SMILES: O=CN(C)C1C=CC=CC=1
- BRN: 636496
Propriedades Computadas
- Massa Exacta: 135.06800
- Massa monoisotópica: 135.068414
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 1
- Complexidade: 108
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Tautomeros: nothing
- XLogP3: 1.1
- Superfície polar topológica: 20.3
- Carga de Superfície: 0
Propriedades Experimentais
- Cor/Forma: Pale yellow liquid
- Densidade: 1.095 g/mL at 25 °C(lit.)
- Ponto de Fusão: 8-13 °C (lit.)
- Ponto de ebulição: 243°C(lit.)
- Ponto de Flash: Fahrenheit: 260.6 ° f
Celsius: 127 ° c - Índice de Refracção: n20/D 1.561(lit.)
- PH: 3.5-5.5 (H2O, 20℃)(saturated aqueous solution)
- Solubilidade: 10.3g/l
- Coeficiente de partição da água: Insoluble
- PSA: 20.31000
- LogP: 1.91510
- FEMA: 3709
- Solubilidade: Soluble in most organic solvents, it can be used in a variety of organic solvents.
N-Methylformanilide Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Warning
- Declaração de perigo: H302,H317,H319
- Declaração de Advertência: P280,P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:2
- Código da categoria de perigo: 22-43
- Instrução de Segurança: S36/37
-
Identificação dos materiais perigosos:
- Frases de Risco:R38
- TSCA:Yes
- Condição de armazenamento:Sealed in dry,Room Temperature
N-Methylformanilide Dados aduaneiros
- CÓDIGO SH:29242995
- Dados aduaneiros:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Methylformanilide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047004-2.5kg |
N-Methylformanilide |
93-61-8 | 98% | 2.5kg |
¥1229.00 | 2024-04-25 | |
TRC | M305360-100g |
N-Methylformanilide |
93-61-8 | 100g |
$98.00 | 2023-05-17 | ||
Life Chemicals | F0001-2241-10g |
N-Methylformanilide |
93-61-8 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
Life Chemicals | F0001-2241-1g |
N-Methylformanilide |
93-61-8 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000253-25g |
N-Methylformanilide |
93-61-8 | 99% | 25g |
¥39 | 2024-05-20 | |
abcr | AB117923-10 kg |
N-Methylformanilide, 99%; . |
93-61-8 | 99% | 10kg |
€776.90 | 2022-09-01 | |
TRC | M305360-10 g |
N-Methylformanilide |
93-61-8 | 10g |
55.00 | 2021-08-03 | ||
Life Chemicals | F0001-2241-2.5g |
N-Methylformanilide |
93-61-8 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M451A-25g |
N-Methylformanilide |
93-61-8 | 98% | 25g |
¥54.0 | 2022-06-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000253-2.5kg |
N-Methylformanilide |
93-61-8 | 99% | 2.5kg |
¥734 | 2024-05-20 |
N-Methylformanilide Método de produção
Método de produção 1
Condições de reacção
1.1 Catalysts: Copper oxide (CuO) , Iron oxide (Fe3O4) ; 25 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Phenylsilane Catalysts: Pyrimido[1,2-a]azepinium, 1-dodecyl-2,3,4,6,7,8,9,10-octahydro-, bromide (1:1) ; 6 h, 0.5 MPa, rt
Referência
- Design of Lewis base functionalized ionic liquids for the N-formylation of amines with CO2 and hydrosilane: The cation effectsCatalysis Today, 2020, 356, 563-569,
Método de produção 3
Condições de reacção
1.1 Reagents: Phenylsilane Catalysts: Zinc , 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trihydroxy-, polymer with 1,4-benzenediami… Solvents: Dimethylformamide ; 18 h, 1 bar, 30 °C
Referência
- Covalent organic framework-supported Zn single atom catalyst for highly efficient N-formylation of amines with CO2 under mild conditionsApplied Catalysis, 2021, 294,,
Método de produção 4
Condições de reacção
1.1 Reagents: Ethylbenzene Catalysts: (T-4)-[[2,2′-[1,2-Ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]… , Aluminum(1+), [[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κ… ; 3 h, 5 MPa, 100 °C
Referência
- Method for preparing N-formamide compound, China, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Phenylsilane Catalysts: Cyclohexyldiphenylphosphine , Basic copper carbonate Solvents: Acetonitrile ; 12 h, 1 atm, 60 °C
Referência
- Copper catalysis: ligand-controlled selective N-methylation or N-formylation of amines with CO2 and phenylsilaneGreen Chemistry, 2018, 20(21), 4853-4858,
Método de produção 6
Condições de reacção
1.1 Reagents: Phenylsilane Catalysts: Bis(2-pyridinecarboxylato-κN1,κO2)silver Solvents: Toluene ; 12 h, 1 MPa, 25 °C
Referência
- Silver-catalyzed Reductive Formylation of Amines with Carbon DioxideChemistry Letters, 2023, 52(7), 546-548,
Método de produção 7
Condições de reacção
1.1 Catalysts: 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trihydroxy-, polymer with 1,4-benzenediami… (doped with zinc) Solvents: Dimethylformamide ; 18 h, 1 atm, 30 °C
Referência
- Method for preparing formamide compound with carbon dioxide as carbon source catalyzed by MCOF at normal temperature and pressure, China, , ,
Método de produção 8
Condições de reacção
1.1 Catalysts: Alanine, N-[bis(dimethylamino)methylene]-, ethyl ester, hydrobromide (1:1) ; 12 h, rt
Referência
- Preparation of alkyl-substituted ethyl acetate-based guanidine ionic liquid as catalyst for formylation and methylation of carbon dioxide and N-methylaniline derivatives, China, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: Bis(pinacolato)diborane Solvents: Acetonitrile ; 16 h, 100 °C
Referência
- Halodifluoroacetates as formylation reagents for various amines via unprecedented quadruple cleavageOrganic Chemistry Frontiers, 2018, 5(24), 3505-3509,
Método de produção 10
Condições de reacção
1.1 Reagents: Phenylsilane Catalysts: 2056006-59-6 ; 0.5 MPa, heated; 1.5 h, 0.1 MPa, 40 °C
Referência
- Cooperative Catalytic Activation of Si-H Bonds: CO2-Based Synthesis of Formamides from Amines and Hydrosilanes under Mild ConditionsChemSusChem, 2017, 10(6), 1224-1232,
Método de produção 11
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 1-Propanaminium, 3-bromo-N-(carboxymethyl)-N,N-dimethyl-, inner salt , 1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy-, polymer with 5′-(4-aminophenyl)[1,1… Solvents: Dimethylformamide ; 36 h, reflux
1.2 Reagents: Phenylsilane Solvents: Acetonitrile ; 24 h, 5 bar, 35 °C; 35 °C → 0 °C
1.3 Solvents: Ethyl acetate
1.2 Reagents: Phenylsilane Solvents: Acetonitrile ; 24 h, 5 bar, 35 °C; 35 °C → 0 °C
1.3 Solvents: Ethyl acetate
Referência
- Zwitterionic Covalent Organic Frameworks as Catalysts for Hierarchical Reduction of CO2 with Amine and HydrosilaneACS Applied Materials & Interfaces, 2018, 10(48), 41350-41358,
Método de produção 12
Condições de reacção
1.1 Reagents: Phenylsilane Catalysts: Kamacite (Fe0.92-0.96Ni0.04-0.08) , Plessite , Taenite (Fe0.35-0.73Ni0.27-0.65) Solvents: Dimethylformamide ; 15 h, 10 bar, 25 °C
Referência
- Iron-Rich Natural Mineral Gibeon Meteorite Catalyzed N-formylation of Amines using CO2 as the C1 SourceChemistrySelect, 2018, 3(37), 10271-10276,
Método de produção 13
Método de produção 14
Condições de reacção
1.1 Reagents: Dimethylformamide , Phenylsilane Catalysts: Zinc phthalocyanine ; 6 h, 0.5 MPa, 25 °C
Referência
- Zinc phthalocyanine as an efficient catalyst for halogen-free synthesis of formamides from amines via carbon dioxide hydrosilylation under mild conditionsChinese Journal of Catalysis, 2017, 38(8), 1382-1389,
Método de produção 15
Condições de reacção
1.1 Reagents: Acetic acid , Hydrogen peroxide Catalysts: 1629122-05-9 Solvents: 1,4-Dioxane , Water ; 1 h, rt; 1 h, rt
Referência
- [FeIII(TF4DMAP)OTf] catalyzed anti-Markovnikov oxidation of terminal aryl alkenes to aldehydes and transformation of methyl aryl tertiary amines to formamides with H2O2 as a terminal oxidantChemical Communications (Cambridge, 2014, 50(84), 12669-12672,
Método de produção 16
Condições de reacção
1.1 Reagents: Phenylsilane Catalysts: Tetrabutylammonium fluoride ; 5 min, rt; 6 h, 1 atm, rt
Referência
- CO2-based N-formylation of Amines Catalyzed by Fluoride and Hydroxide AnionsChemCatChem, 2016, 8(21), 3338-3342,
Método de produção 17
Condições de reacção
1.1 Reagents: Phenylsilane Catalysts: 2365082-47-7 ; 24 h, 1 atm, 30 °C
Referência
- Unexpected Macrocyclic Multinuclear Zinc and Nickel Complexes that Function as Multitasking Catalysts for CO2 FixationsAngewandte Chemie, 2019, 58(29), 9984-9988,
Método de produção 18
Condições de reacção
1.1 Reagents: Phenylsilane Catalysts: 2577138-44-2 (ethers with 4-bromo-N,N,N-triethyl- 1-butanaminium bromide) ; 16 h, 1 MPa, 40 °C
Referência
- Sustainable synthesis of multifunctional porous metalloporphyrin polymers for efficient carbon dioxide transformation under mild conditionsChemical Engineering Science, 2021, 232,,
Método de produção 19
Condições de reacção
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Divinylbenzene-styrene copolymer (supported on polystyrene) Solvents: Acetonitrile ; 10 min, 30 °C
1.2 Reagents: Trimethoxysilane ; 18 h, 30 °C
1.2 Reagents: Trimethoxysilane ; 18 h, 30 °C
Referência
- Organocatalytic N-formylation of amines by CO2 in batch and continuous flowOrganic Chemistry Frontiers, 2023, 10(2), 375-381,
Método de produção 20
Condições de reacção
1.1 Reagents: Triethoxysilane Solvents: Acetonitrile ; 5 min, rt
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 1 bar, 30 °C
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 1 bar, 30 °C
Referência
- Fluoride-Catalyzed Methylation of Amines by Reductive Functionalization of CO2 with HydrosilanesChemistry - A European Journal, 2016, 22(46), 16489-16493,
N-Methylformanilide Raw materials
N-Methylformanilide Preparation Products
N-Methylformanilide Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:93-61-8)N-Methylformanilide
Número da Ordem:A1207505
Estado das existências:in Stock
Quantidade:10kg
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 03:47
Preço ($):550.0
N-Methylformanilide Literatura Relacionada
-
Xiaofu Sun,Qinggong Zhu,Jiayin Hu,Xinchen Kang,Jun Ma,Huizhen Liu,Buxing Han Chem. Sci. 2017 8 5669
-
Yaju Chen,Rongchang Luo,Junhui Bao,Qihang Xu,Jun Jiang,Xiantai Zhou,Hongbing Ji J. Mater. Chem. A 2018 6 9172
-
Nicola Zanda,Ludovica Primitivo,Moreshwar Chaudhari,Arjan W. Kleij,Miquel à. Pericàs Org. Chem. Front. 2023 10 375
-
Mengmeng Jia,Heng Zhang,Yongjia Lin,Dimei Chen,Yanmei Chen,Yuanzhi Xia Org. Biomol. Chem. 2018 16 3615
-
J. G. Dingwall,D. H. Reid,K. Wade J. Chem. Soc. C 1969 913
93-61-8 (N-Methylformanilide) Produtos relacionados
- 103-70-8(Formanilide)
- 6262-22-2(n-(4-formamidophenyl)formamide)
- 607-00-1(N,N-Diphenylformamide)
- 1263377-66-7(3-Bromo-4-chloro-5-methylaniline)
- 1358895-12-1(2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-[(2-bromophenyl)methyl]acetamide)
- 2227888-88-0((1S)-1-5-(4-methylphenyl)furan-2-ylethan-1-amine)
- 2097124-40-6(2'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluoren])
- 1092306-27-8(N-(propan-2-yl)-4-(propan-2-yloxy)aniline)
- 899978-18-8(N-(5-methyl-1,2-oxazol-3-yl)-N'-3-(2-oxopyrrolidin-1-yl)propylethanediamide)
- 2172317-16-5(3-(N-ethyl-1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)propanoic acid)
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-61-8)N-Methylformanilide

Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-61-8)N-Methylformanilide

Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito